molecular formula C12H15ClN2O4 B6173038 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride CAS No. 2460749-45-3

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride

Cat. No. B6173038
CAS RN: 2460749-45-3
M. Wt: 286.7
InChI Key:
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Description

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride, also known as 4-AEMD, is an organic compound used in various scientific research applications. It is a white crystalline powder that is odorless and slightly soluble in water. 4-AEMD is used in a variety of laboratory experiments due to its unique chemical and biological properties.

Scientific Research Applications

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has numerous scientific research applications due to its unique chemical and biological properties. It is used in the synthesis of various compounds, such as the antibiotic cefpodoxime, and can be used as an intermediate in the synthesis of other compounds. 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is also used in the study of enzymatic reactions and as a substrate for various enzymes. It is also used in the study of the interaction between proteins and small molecules, as well as in the study of protein-protein interactions.

Mechanism of Action

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has a unique mechanism of action. It acts as an inhibitor of several enzymes, including tyrosine kinase, phospholipase A2, and phosphodiesterase. In addition, 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is an inhibitor of protein kinase C and is believed to act as an agonist of the adenosine A2A receptor. It also has been shown to have an anti-inflammatory effect and to be an inhibitor of the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the activity of the enzyme cyclooxygenase-2, and reduce levels of the inflammatory cytokines TNF-α and IL-6. 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has also been shown to reduce levels of the pro-inflammatory cytokines IL-1β and IL-17. In addition, 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has been shown to inhibit the activity of the enzyme tyrosine kinase and to reduce the activity of the enzyme phospholipase A2.

Advantages and Limitations for Lab Experiments

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also relatively stable and has a relatively low toxicity. In addition, 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has a wide range of uses in scientific research and can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride in laboratory experiments. It is not very soluble in water, and so it may be difficult to use in aqueous solutions. In addition, it is not very stable, and so it may degrade over time if not stored properly. Finally, 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is an inhibitor of several enzymes, and so it may interfere with the activity of other enzymes in a laboratory experiment.

Future Directions

There are several potential future directions for research on 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride. One possible direction is to explore the effects of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride on other enzymes, such as protein kinase C and adenosine A2A receptor. Another potential direction is to investigate the effects of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride on other physiological processes, such as the immune system and the cardiovascular system. Additionally, further research could be done to investigate the effects of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride on cancer cells and to explore its potential use as an anti-cancer drug. Finally, further research could be done to investigate the effects of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride on other diseases, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is synthesized from 3-aminophenol and ethylmorpholine. The synthesis is done in two steps, with the first step involving the condensation of 3-aminophenol with ethylmorpholine in the presence of an acid catalyst. This reaction yields 4-[2-(3-aminophenoxy)ethyl]morpholine, which is then reacted with diketene in the second step to form 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione. This compound is then hydrolyzed with hydrochloric acid to form 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride involves the reaction of 3-aminophenol with ethylene oxide to form 2-(3-aminophenoxy)ethanol, which is then reacted with morpholine-3,5-dione to form the final product. The hydrochloride salt is added at the end to convert the free base to the salt form.", "Starting Materials": [ "3-aminophenol", "ethylene oxide", "morpholine-3,5-dione", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-aminophenol is reacted with ethylene oxide in the presence of a catalyst to form 2-(3-aminophenoxy)ethanol.", "Step 2: 2-(3-aminophenoxy)ethanol is reacted with morpholine-3,5-dione in the presence of a base to form 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione.", "Step 3: The free base is converted to the hydrochloride salt by adding hydrochloric acid." ] }

CAS RN

2460749-45-3

Product Name

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.7

Purity

95

Origin of Product

United States

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